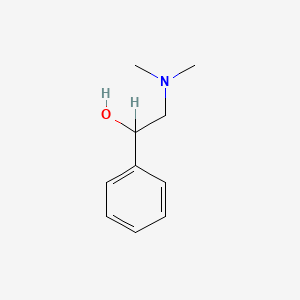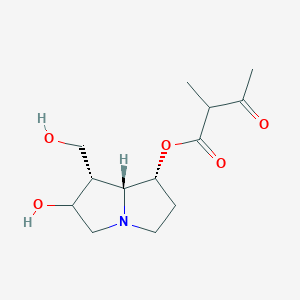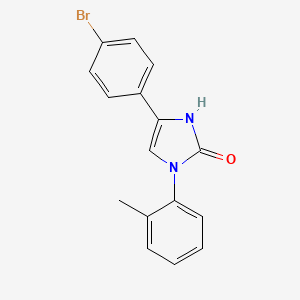
2-benzyl-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide
説明
2-Benzyl-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide (BTD) is a chemical compound that is widely used in scientific research due to its unique properties. BTD has been found to possess a wide range of applications, including as a dye, an antioxidant, and a catalyst. Additionally, BTD has been studied for its potential as an antimicrobial agent, as well as its ability to inhibit the growth of certain types of bacteria. It has also been used in the synthesis of other compounds and as a reagent in various reactions.
科学的研究の応用
2-benzyl-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide has been used in a variety of scientific research applications, including as a dye, an antioxidant, and a catalyst. It has been used to detect the presence of certain substances, such as proteins and nucleic acids, in a variety of samples. Additionally, this compound has been used in the synthesis of other compounds, such as polymers, and as a reagent in various reactions.
作用機序
The mechanism of action of 2-benzyl-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide is not fully understood. However, it is believed that this compound acts as an electron acceptor, allowing for the transfer of electrons from one molecule to another. Additionally, this compound may act as an antioxidant, scavenging free radicals and preventing oxidative damage to cells.
Biochemical and Physiological Effects
This compound has been studied for its potential as an antimicrobial agent, as well as its ability to inhibit the growth of certain types of bacteria. It has also been studied for its ability to inhibit the formation of biofilms, which are colonies of bacteria that can form on surfaces and cause infections. Additionally, this compound has been studied for its potential to reduce inflammation, as well as its ability to reduce the production of reactive oxygen species.
実験室実験の利点と制限
One of the advantages of using 2-benzyl-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide in laboratory experiments is its low toxicity. Additionally, this compound is relatively inexpensive and easy to obtain, making it a cost-effective option for research. However, this compound is not as stable as some other compounds, meaning it is more likely to break down over time. Additionally, this compound is sensitive to light, meaning it should be stored away from light sources.
将来の方向性
The potential applications of 2-benzyl-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide are numerous, and there are many possible future directions for research involving this compound. Some possible future directions include further research into its potential as an antimicrobial agent, its ability to reduce inflammation, and its potential to inhibit the formation of biofilms. Additionally, further research could be conducted into its potential as a catalyst in various reactions, as well as its potential to reduce the production of reactive oxygen species. Finally, research could be conducted into the mechanism of action of this compound, as well as its potential to act as an electron acceptor.
特性
IUPAC Name |
2-benzyl-1,1-dioxo-4H-1λ6,2,4-benzothiadiazin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O3S/c17-14-15-12-8-4-5-9-13(12)20(18,19)16(14)10-11-6-2-1-3-7-11/h1-9H,10H2,(H,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBGFHSUPPBAGRX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(=O)NC3=CC=CC=C3S2(=O)=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Dimethyl 2-[(2-chloro-1,3-thiazol-5-yl)methyl]-2-(5-nitro-2-pyridinyl)malonate](/img/structure/B3037980.png)
![3-Cyclooctyl-10-(3,4-dimethoxyphenyl)-7-methyl-1,3,8,12-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),7,9,11-tetraene](/img/structure/B3037982.png)
![2-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]-7-(4-nitrophenyl)-6,7,8,9-tetrahydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidine](/img/structure/B3037983.png)





![2-benzyl-3-[1-(3,5-dichlorophenyl)-1H-1,2,3-triazol-4-yl]-N,N-dimethyl-3-oxopropanamide](/img/structure/B3037996.png)
![2-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]-5-methyl-6-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B3037997.png)
![2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-(2-furylmethyl)acetamide](/img/structure/B3037999.png)
![2-[(2-chloro-6-fluorobenzyl)sulfanyl]-4-(4-methylphenyl)-1,4-dihydro-5H-indeno[1,2-d]pyrimidin-5-one](/img/structure/B3038000.png)

![4-chloro-N-[2-(2,5-dimethyl-1H-pyrrol-1-yl)benzyl]benzenesulfonamide](/img/structure/B3038003.png)